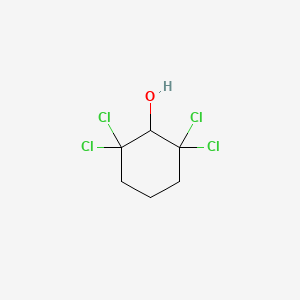
2,2,6,6-Tetrachlorocyclohexanol
Vue d'ensemble
Description
2,2,6,6-Tetrachlorocyclohexanol (TCC) is a chemical compound that serves as an intermediate in the synthesis of various industrially significant chemicals, including herbicides, dichlorophenol, and key intermediates for medicinal preparations such as klofelin and ortofen. TCC is typically obtained through the chlorination of cyclohexanone, either in a carbon tetrachloride solution or in the melt of TCC itself .
Synthesis Analysis
The synthesis of TCC and related compounds involves chlorination reactions. For instance, 3,3,6,6-tetrachloro-2,2-dihydroxycyclohexanone has been synthesized as a synthetic equivalent for an unavailable benzoquinone, reacting with 1,2-phenylenediamines to yield chloro-hydroxyphenazines . Another example is the conversion of trans-1,2-cyclohexanediol into 3,3,6,6-tetrachloro-1,2-cyclohexanedione by treatment with chlorine, which can be further oxidized to produce tetrachloro-hexanedioic acid . These syntheses demonstrate the versatility of chlorinated cyclohexanone derivatives in organic synthesis.
Molecular Structure Analysis
The molecular structure of chlorinated cyclohexanones has been extensively studied. For example, the crystal and molecular structure of 2,2,3,3,5,5,6,6-octaphenyl-2,3,5,6-tetrastannacyclohexane, a related compound, was determined using X-ray crystallography, revealing a chair conformation of the cyclohexane ring . Similarly, the molecular geometry of (2E,6E)-2,6-bis(2-chlorobenzylidene)cyclohexanone was analyzed using various spectroscopic techniques and quantum chemical calculations, providing insights into the electronic properties and composition of the molecule .
Chemical Reactions Analysis
Chlorinated cyclohexanones undergo various chemical reactions. For instance, the synthesis of filicinic acid involves the polychlorination of 4,4-dimethyl-2-cyclohexenone, demonstrating the reactivity of these compounds in substitution and addition reactions . The ability to form stable clathrates with TETROL, as seen with methylcyclohexanones, also highlights the unique reactivity of these molecules due to their conformational preferences and hydrogen bonding capabilities .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated cyclohexanones are influenced by their molecular structure. The presence of chlorine atoms significantly affects the compound's reactivity, boiling point, and solubility. For example, the desolvation onset temperatures of methylcyclohexanone clathrates correlate with their crystal packing indices, indicating the impact of molecular interactions on their physical properties . The synthesis of monomeric tetraorganodistannoxane stabilized by intramolecular hydrogen bridges further exemplifies the role of molecular structure in determining the stability and properties of these compounds .
Applications De Recherche Scientifique
Synthesis of Chemical Substances
2,2,6,6-Tetrachlorocyclohexanol (TCC) plays a significant role in the synthesis of various chemical substances. It is utilized in the production of 2,6-dichlorobenzonitrile, a herbicide, and dichlorophenol, which serves as a base for synthesizing over ten important chemical compounds. Additionally, TCC is involved in the synthesis of 2,6-dichloroaniline and 2,6-dichlorodiphenylamine, which are key intermediates in manufacturing medicinal preparations like klofelin and ortofen (Laz'yan et al., 1994).
Precursor for Synthetic Filicinic Acid
2,3,5,6-Tetrachloro-4,4-dimethyl-2,5-cyclohexadienone, a derivative of TCC, is a valuable precursor for synthetic filicinic acid. This compound is prepared through the polychlorination of 4,4-dimethyl-2-cyclohexenone or 4,4-dimethylcyclohexanone, showcasing the versatility of TCC and its derivatives in chemical syntheses (Buyck et al., 1983).
In Synthetic Organic Chemistry
TCC and its derivatives find applications in synthetic organic chemistry. For instance, 3,3,6,6-Tetrachloro-2,2-dihydroxycyclohexanone has been used as a synthetic equivalent for unavailable compounds like 3-chloro-6-hydroxycyclohexa-1,2-benzoquinone. This illustrates the role of TCC in creating complex organic compounds that would otherwise be challenging to synthesize (Guirado et al., 2007).
As a Catalyst or Reactant in Organic Reactions
Various derivatives of TCC are used as catalysts or reactants in different organic reactions. For example, 2,4,4,6-Tetrabromocyclohexa-2,5-dienone, closely related to TCC, is employed as a halogenating agent in the selective bromination of aromatic amines, demonstrating the chemical's versatility and utility in organic synthesis (Calō et al., 1971).
Use in Polymer Chemistry
TCC derivatives also contribute significantly to polymer chemistry. For instance, cyclohexanone, a compound related to TCC, is used in the production of unsaturated polyamides and polyimides. These polymers find applications in various industrial and technological fields, showcasing the broad utility of TCC derivatives in advanced materials science (Mikroyannidis, 1992).
Environmental Applications
TCC and its derivatives also find applications in environmental science. For instance, dicyclohexano-24-crown-8, a derivative of TCC, has been used in PVC-based membranes for cadmium(II)-selective sensors. This application underscores the role of TCC derivatives in environmental monitoring and pollution control (Gupta et al., 2006).
Propriétés
IUPAC Name |
2,2,6,6-tetrachlorocyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl4O/c7-5(8)2-1-3-6(9,10)4(5)11/h4,11H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORBTKDJFQCFMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)(Cl)Cl)O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204745 | |
| Record name | 2,2,6,6-Tetrachlorocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-Tetrachlorocyclohexanol | |
CAS RN |
56207-45-5 | |
| Record name | 2,2,6,6-Tetrachlorocyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56207-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,6,6-Tetrachlorocyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056207455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 56207-45-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238935 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,6,6-Tetrachlorocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,6,6-tetrachlorocyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,6,6-TETRACHLOROCYCLOHEXANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H889XA2CKB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![tert-butyl 4'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B1294155.png)
![2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile](/img/structure/B1294157.png)




